molecular formula C10H15NO2 B1593603 N-(Cyclohexyl)succinimide CAS No. 6301-71-9

N-(Cyclohexyl)succinimide

Cat. No. B1593603
CAS RN: 6301-71-9
M. Wt: 181.23 g/mol
InChI Key: JHULURRVRLTSRD-UHFFFAOYSA-N
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Description

“N-(Cyclohexyl)succinimide” is a chemical compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.2316 .


Synthesis Analysis

The synthesis of N-substituted succinimides, such as “this compound”, can be achieved through various methods. One such method involves the use of a manganese pincer complex that catalyzes a dehydrogenative coupling of diols and amines to form cyclic imides . This reaction forms hydrogen gas as the sole byproduct, making the overall process atom economical and environmentally benign .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, N-Hydroxysuccinimide (NHS) esters, which are important activated esters used in many bioconjugation techniques, are sensitive to air moisture and water traces in solvents . Therefore, the quantification of NHS would be a very helpful approach to identify reagent impurities or degradation of stored NHS esters .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 181.2316 . More detailed physical and chemical properties were not found in the retrieved sources.

Scientific Research Applications

Chirality Control in Organic Synthesis

N-(Cyclohexyl)succinimide derivatives have been used in organic synthesis, particularly in controlling chirality. A study by Di Iorio et al. (2014) on N-(2-t-butylphenyl)succinimides demonstrated the enantioselective desymmetrization of these compounds to produce atropisomeric succinimides with two adjacent stereocenters, indicating their utility in producing chiral molecules (Di Iorio et al., 2014).

Biological Activity and Medicinal Chemistry

Succinimide derivatives, including this compound, have been recognized for their diverse therapeutic applications. Zhao et al. (2020) reported on the biological activities of various succinimide derivatives, highlighting their roles in anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties (Zhao et al., 2020).

Antioxidant and Enzyme Inhibition

Ahmad et al. (2020) synthesized succinimide derivatives and evaluated their biological potency in various assays, including anticholinesterase, alpha-glucosidase inhibition, and antioxidant assays. These compounds showed considerable inhibitory activities against enzymes and demonstrated antioxidant properties (Ahmad et al., 2020).

Synthesis of Complex Molecules

Research has explored the use of this compound in synthesizing complex molecules. For example, Garcia et al. (2001) investigated the stereocontrolled N-acyliminium ion cyclisation of L-DOPA derived succinimide, yielding compounds with significant enantiomeric excess (Garcia et al., 2001).

Role in Protein Aging and Pharmaceutical Research

The formation of succinimide in proteins, which is related to protein aging and pharmaceutical research, has been a subject of study. Lee et al. (2021) demonstrated that succinimide formation occurs spontaneously in proteins and can lead to altered protein functions, highlighting the importance of this compound in biopharmaceutical studies (Lee et al., 2021).

Molecular Docking and Kinetic Studies

Molecular docking and kinetic studies have been conducted on succinimide derivatives to understand their interactions with various enzymes. Pervaiz et al. (2022) synthesized cyano-acetate derivatives of succinimide and conducted molecular docking studies, revealing their inhibitory activities against enzymes like cyclooxygenase and lipoxygenase (Pervaiz et al., 2022).

Catalytic Applications

Succinimide-N-sulfonic acid, derived from succinimide, has been found effective as a catalyst in various chemical reactions. Shirini et al. (2011) demonstrated its utility in catalyzing chemoselective trimethylsilylation of alcohols and phenols (Shirini & Khaligh, 2011).

Synthesis of Novel Drug Candidates

Succinimide derivatives have been synthesized and evaluated for their potential as drug candidates. Ahmad et al. (2019) synthesized a derivative and assessed its potential in treating neurodegenerative disorders like Alzheimer’s disease, cancer, diabetes mellitus, and worms (Ahmad et al., 2019).

Safety and Hazards

“N-(Cyclohexyl)succinimide” is classified as having acute toxicity (Category 4, Oral) and can cause skin irritation (Category 2) and serious eye irritation (Category 2) . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

1-cyclohexylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHULURRVRLTSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212232
Record name 2,5-Pyrrolidinedione, 1-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6301-71-9
Record name 2,5-Pyrrolidinedione, 1-cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006301719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6301-71-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42594
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Pyrrolidinedione, 1-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-CYCLOHEXYLSUCCINIMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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